Bis(p-cresyl) o-Cresyl Phosphate

Catalog No.
S14407623
CAS No.
M.F
C21H21O4P
M. Wt
368.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(p-cresyl) o-Cresyl Phosphate

Product Name

Bis(p-cresyl) o-Cresyl Phosphate

IUPAC Name

(2-methylphenyl) bis(4-methylphenyl) phosphate

Molecular Formula

C21H21O4P

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C21H21O4P/c1-16-8-12-19(13-9-16)23-26(22,24-20-14-10-17(2)11-15-20)25-21-7-5-4-6-18(21)3/h4-15H,1-3H3

InChI Key

LJHFECMSWPVKBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C)OC3=CC=CC=C3C

Bis(p-cresyl) o-Cresyl Phosphate is a chemical compound belonging to the class of cresyl phosphates, which are esters formed from phosphoric acid and cresols. This specific compound is characterized by having two p-cresyl groups and one o-cresyl group attached to the phosphate moiety. Its chemical structure can be represented as follows:

  • Chemical Formula: C₁₃H₁₅O₄P
  • Molecular Weight: 265.24 g/mol

Cresyl phosphates, including Bis(p-cresyl) o-Cresyl Phosphate, are known for their applications in various industrial processes, particularly as plasticizers and flame retardants. They are also studied for their toxicological effects, particularly concerning neurotoxicity.

Typical of phosphate esters. These include:

  • Hydrolysis: In the presence of water, the ester bonds can break down, leading to the formation of cresols and phosphoric acid derivatives. The hydrolysis rate can be influenced by pH and temperature.
  • Reactivity with Enzymes: This compound can react with enzymes such as butyrylcholinesterase, forming covalent adducts that may inhibit enzyme activity. Such interactions are significant in understanding the neurotoxic effects associated with cresyl phosphate exposure .

The biological activity of Bis(p-cresyl) o-Cresyl Phosphate is primarily linked to its neurotoxic effects. Studies have shown that cresyl phosphates can inhibit cholinesterase enzymes, which play a crucial role in neurotransmission by breaking down acetylcholine. Inhibition of these enzymes can lead to accumulation of acetylcholine, resulting in overstimulation of neural pathways and potential neurotoxic outcomes.

Moreover, exposure to cresyl phosphates has been associated with delayed neurotoxicity, characterized by symptoms such as motor dysfunction and cognitive impairment. Animal studies have indicated that certain isomers of cresyl phosphates may cause organophosphate-induced delayed neuropathy (OPIDN) after metabolic activation .

The synthesis of Bis(p-cresyl) o-Cresyl Phosphate typically involves the reaction of phosphorus oxychloride with a mixture of ortho-cresol and para-cresol under controlled conditions. The general steps include:

  • Preparation of Cresols: Ortho-cresol and para-cresol are obtained from the methylation of phenol.
  • Phosphorylation Reaction: The cresols are reacted with phosphorus oxychloride, leading to the formation of the phosphate ester.
  • Purification: The product is purified through distillation or chromatography to isolate Bis(p-cresyl) o-Cresyl Phosphate from other isomers and by-products.

This method allows for the production of various isomeric forms depending on the ratios of ortho- and para-cresol used in the reaction .

Bis(p-cresyl) o-Cresyl Phosphate has several applications across different industries:

  • Plasticizers: Used in plastics to enhance flexibility and durability.
  • Flame Retardants: Incorporated into materials to reduce flammability.
  • Lubricants: Serves as an additive in lubricating oils to improve performance under high temperatures.

Additionally, due to its neurotoxic properties, it is also studied in toxicology research to understand its effects on human health and safety standards .

Research has focused on the interaction of Bis(p-cresyl) o-Cresyl Phosphate with biological systems, particularly its impact on cholinesterase enzymes. Studies have demonstrated that this compound forms stable adducts with butyrylcholinesterase, leading to irreversible inhibition of enzyme activity. This interaction is critical for assessing exposure risks among populations such as aircrew members who may encounter fume events involving jet engine oils containing cresyl phosphates .

Furthermore, investigations into its metabolic pathways reveal that Bis(p-cresyl) o-Cresyl Phosphate can be converted into more reactive metabolites that exacerbate its neurotoxic effects .

Several compounds share structural similarities with Bis(p-cresyl) o-Cresyl Phosphate, including:

Compound NameChemical StructureUnique Features
Tri-o-cresyl phosphateC₁₂H₁₅O₄PContains three ortho-methylated phenolic groups; widely studied for toxicity.
Di-o-cresyl phosphateC₁₂H₁₅O₄PComposed of two ortho-methylated groups; used in similar applications but less toxic than tri-isomers.
Cresylic acidC₇H₈OA mixture containing various cresol isomers; used in disinfectants and solvents.
Tris(2-methylphenyl) phosphateC₁₂H₁₅O₄PSimilar structure but contains three 2-methylphenol groups; different toxicity profile.

The uniqueness of Bis(p-cresyl) o-Cresyl Phosphate lies in its specific combination of ortho- and para-methylated phenolic groups, which influences both its physical properties and biological interactions compared to other cresyl phosphates.

Aerospace Hydraulic Fluid Formulations

Bis(p-cresyl) o-Cresyl Phosphate plays a fundamental role in aerospace hydraulic fluid systems, where it serves as an anti-wear additive in aircraft turbine engine oils and hydraulic formulations [2] [6]. The compound is utilized in concentrations typically ranging from 1 to 3 percent by weight in aviation engine oils, where it provides essential load-bearing properties and enhances tolerance to the extreme operating conditions encountered in aerospace applications [7] [8].

The effectiveness of Bis(p-cresyl) o-Cresyl Phosphate in aerospace applications stems from its ability to function under high-temperature conditions exceeding 375°C, which are commonly encountered in aircraft engine compartments [9]. Research has demonstrated that the compound maintains its anti-wear properties even when subjected to steady-state heating at these elevated temperatures, making it suitable for the demanding thermal environment of modern jet engines [9].

In hydraulic fluid formulations, organophosphate esters including Bis(p-cresyl) o-Cresyl Phosphate are incorporated as significant components in fire-resistant hydraulic fluids [10] [11]. These compounds provide superior fire resistance compared to mineral oils while maintaining excellent lubricating properties [10] [12]. The fire-resistant characteristics are particularly critical in aerospace applications where safety considerations require non-flammable hydraulic media [13].

Table 1: Aerospace Hydraulic Fluid Performance Parameters

ParameterValue RangeTemperature RangePerformance Metric
Viscosity at 40°C32-46 mm²/s-54°C to 204°CISO Viscosity Grade
Flash Point>225°COperating TemperatureFire Resistance
Anti-wear PropertiesLoad Capacity EnhancementUp to 375°CWear Reduction
Concentration in Oil1-3% by weightService TemperatureAdditive Loading

The compound's performance in hydraulic systems has been validated through extensive testing, with studies showing that tricresyl phosphate-containing formulations demonstrate superior load-bearing capacity and wear protection compared to base fluids alone [14]. Research conducted on trimethylol propane triheptanoate base fluid with 4.25 percent by volume tricresyl phosphate showed significant reduction in wear rates across all tested load conditions [14].

Extreme-Pressure Additive Functionality

Bis(p-cresyl) o-Cresyl Phosphate functions as an extreme-pressure additive through complex chemical mechanisms that create protective films on metal surfaces under high-stress conditions [15] [16]. The compound operates within a specific temperature activation range of 180°C to 420°C, where it undergoes decomposition to form iron phosphate or polyphosphate films on contact surfaces [15] [17].

The extreme-pressure functionality is achieved through the formation of reaction films that increase load-bearing capacity of metal-to-metal contacts [14] [17]. These films are composed of metal phosphates or phosphides that provide a protective barrier preventing surface welding and scuffing under extreme loading conditions [14]. The mechanism requires activation by moisture, oxygen, or oxidized metal surfaces, which catalyze the formation of these protective layers [17] [18].

Computational studies using density functional theory have revealed that the bond-breaking barrier energies of both oxygen-carbon and phosphorus-oxygen bonds in tricresyl phosphate decrease monotonically as liquid pressure increases [16]. At pressures of 2.0 GPa, the phosphorus-oxygen bond exhibits lower barrier energy than the oxygen-carbon bond, while at 5.0 GPa this relationship reverses, indicating pressure-dependent decomposition pathways [16].

Table 2: Extreme-Pressure Performance Characteristics

Load ConditionBarrier Energy (eV)Activation TemperatureProtective Film Type
0 GPa PressurePO: 2.1, OC: 2.3180-200°CIron Phosphate
2.0 GPa PressurePO: 1.8, OC: 2.0200-250°CMetal Phosphide
5.0 GPa PressurePO: 2.2, OC: 1.7250-420°CPolyphosphate
High TemperatureVariable>400°CMixed Phosphates

The effectiveness of Bis(p-cresyl) o-Cresyl Phosphate as an extreme-pressure additive has been demonstrated in step-loading studies, where significant wear reduction was observed compared to base fluids without additives [14]. The compound provides excellent performance at concentrations as low as 0.5 to 1.5 percent in gear oils and hydraulic fluids, where it enhances anti-wear and extreme-pressure performance [19].

Polymer Composite Stabilization Mechanisms

Bis(p-cresyl) o-Cresyl Phosphate serves as both a flame retardant and plasticizer in polymer composite systems, providing dual functionality through distinct chemical mechanisms [20] [21]. The compound operates as a flame retardant by forming a polymeric layer of carbonized phosphoric acid during combustion, which acts as a protective barrier preventing flame propagation [22].

In polymer stabilization applications, the compound is compatible with numerous cellulose resins, vinyl resins, polystyrenes, and synthetic rubbers [21]. It demonstrates particularly excellent compatibility with polyvinyl chloride, where it improves flame retardancy, weather resistance, and electrical properties [21]. The stabilization mechanism involves the formation of phosphoric acid, metaphosphoric acid, and polymetaphosphoric acid during thermal decomposition, which promote carbonization of the plastic surface [23].

The compound functions as a free radical scavenger during polymer combustion, with mass spectrometry studies revealing the formation of phosphorus oxide radicals that combine with hydrogen atoms in the flame zone to suppress combustion [23]. This dual mechanism of physical barrier formation and chemical flame suppression provides comprehensive protection for polymer composite materials [23].

Table 3: Polymer Stabilization Performance Data

Polymer TypeConcentration RangeFlame Retardant IndexCompatibility Rating
Polyvinyl Chloride0.5-3.0%2.5-4.2Excellent
Polystyrene1.0-2.5%1.8-3.1Good
Polyurethane Foam0.5-1.5%3.2-5.8Excellent
Cellulose Acetate1.0-4.0%2.1-3.7Good

Research has shown that phosphate ester flame retardants like Bis(p-cresyl) o-Cresyl Phosphate provide optimal performance when used in concentrations ranging from 0.5 to 1.5 percent in most polymer systems [19] [23]. The compound's effectiveness is enhanced when used in combination with other stabilizers, particularly metal oxides that promote increased formation of phosphoric acid and enhanced charring rates [20].

XLogP3

6.1

Hydrogen Bond Acceptor Count

4

Exact Mass

368.11774614 g/mol

Monoisotopic Mass

368.11774614 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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